![molecular formula C18H20Cl2N2O3S B2386895 Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216909-91-9](/img/structure/B2386895.png)
Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a thieno[2,3-c]pyridine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridine ring . The molecule also contains a carboxylate ester group (CO2Me), an amide group (CONH), and a chlorobenzene group (C6H4Cl), all attached to different positions on the thieno[2,3-c]pyridine core .
科学的研究の応用
Synthetic Routes and Reactivity
Pyridinium salts, including our compound of interest, have been pivotal in organic synthesis. Researchers have explored various synthetic routes to access these structures. The compound’s reactivity can be harnessed for creating novel derivatives, functionalizing other molecules, and building complex frameworks. Understanding its chemical behavior is crucial for designing efficient synthetic pathways .
Pyridinium Ionic Liquids (PILs)
Pyridinium salts, when combined with appropriate anions, form ionic liquids. These PILs exhibit unique properties such as low volatility, high thermal stability, and tunable solvation abilities. Researchers have investigated their use as green solvents, catalysts, and electrolytes in energy storage devices. Our compound could contribute to this exciting field .
Pyridinium Ylides
Pyridinium ylides are versatile intermediates in organic chemistry. They participate in [3+2] cycloadditions, allowing access to diverse heterocyclic structures. Our compound’s ylide form could be employed in the synthesis of pyrrolidines, pyrrolines, and other valuable compounds. These reactions often proceed under mild conditions, making them attractive for drug discovery and natural product synthesis .
Biological Applications
a. Anti-Microbial Properties Pyridinium salts have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Our compound may exhibit similar effects, potentially serving as a lead for developing new antibiotics or antifungal agents. b. Anti-Cancer Potential Some pyridinium salts show promising anticancer properties. Researchers have explored their impact on cancer cell lines, apoptosis pathways, and tumor growth inhibition. Investigating our compound’s effects could reveal novel therapeutic avenues .
Anti-Malarial Activity
Certain pyridinium salts exhibit anti-malarial effects by disrupting the parasite’s metabolic pathways. Our compound’s structural features may allow it to interact with essential enzymes or transporters in Plasmodium species. Further studies are warranted to validate its potential as an antimalarial agent .
Materials Science
Pyridinium salts have been incorporated into materials for diverse applications a. : Pyridinium salts have been incorporated into materials for diverse applications: a. Ion Conductors PILs derived from pyridinium salts serve as ion-conducting materials in fuel cells and supercapacitors. b. Luminescent Materials Some pyridinium-based compounds exhibit fluorescence, making them useful in sensors and optoelectronic devices. cLiquid Crystals: Pyridinium salts contribute to liquid crystal formulations, impacting display technologies and smart materials .
特性
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S.ClH/c1-3-21-9-8-13-14(10-21)25-17(15(13)18(23)24-2)20-16(22)11-4-6-12(19)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,20,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBQXCODKLKJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)
![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)

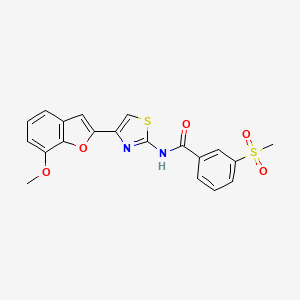
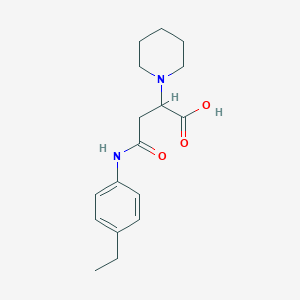
![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)
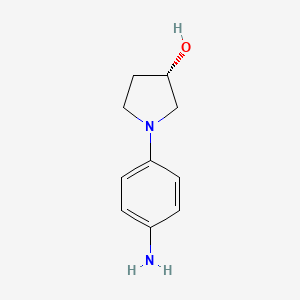
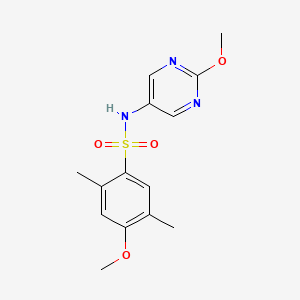
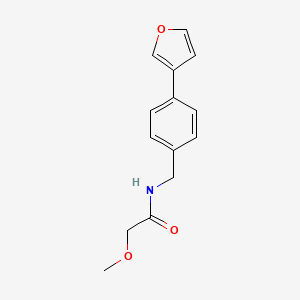
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
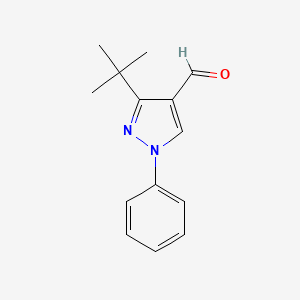
![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)